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Abstract

ZD-4190 is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth
factor (VEGF) receptor tyrosine kinases (RTKs). As a member of the 4-anilinoquinazoline class
of compounds, ZD-4190 demonstrates significant anti-angiogenic and antitumor activity by
selectively targeting key mediators of vasculogenesis and angiogenesis. This technical guide
provides a comprehensive overview of the chemical structure, properties, mechanism of action,
and key experimental data related to ZD-4190, intended to support ongoing research and drug
development efforts in oncology and other angiogenesis-dependent diseases.

Chemical Structure and Properties

ZD-4190 is a substituted 4-anilinoquinazoline with the systematic IUPAC name N-(4-bromo-2-
fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine.[1] Its structure is
characterized by a quinazoline core, which is crucial for its interaction with the ATP-binding
pocket of receptor tyrosine kinases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ZD-4190 is presented in the table
below. While specific experimental data for properties such as melting and boiling points are
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not readily available in the public domain, the provided information is based on available
chemical data.

Property Value Reference
Chemical Formula C19H16BrFNeO2 [1]
Molecular Weight 459.28 g/mol [1]

N-(4-bromo-2-fluorophenyl)-6-
IUPAC Name methoxy-7-[2-(1H-1,2,3-triazol-  [1]

1-yhethoxy]quinazolin-4-amine

COC1=C(OCCN2C=CN=N2)C
SMILES =C2N=CN=C(NC3=C(F)C=C(  [1]
Br)C=C3)C2=C1

Physical Description Solid (formulation dependent)

Soluble in DMSO. For in vivo
Solubility studies, it has been suspended [2]
in 1% (v/v) polysorbate 80.

Store at -20°C for long-term
Storage N
stability.

Mechanism of Action and Signaling Pathway

ZD-4190 exerts its biological effects through the potent and selective inhibition of VEGF
receptor tyrosine kinases, primarily targeting KDR (Kinase insert Domain Receptor, also known
as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1][3] These
receptors are critical components of the VEGF signaling pathway, which is a key regulator of
angiogenesis.

The binding of VEGF to its receptors on the surface of endothelial cells triggers receptor
dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This
activation initiates a cascade of downstream signaling events that ultimately lead to endothelial
cell proliferation, migration, survival, and the formation of new blood vessels.
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ZD-4190 acts as an ATP-competitive inhibitor, binding to the ATP pocket of the KDR and Flt-1
tyrosine kinase domains.[1] This prevents the transfer of phosphate from ATP to the tyrosine
residues, thereby blocking the initiation of the downstream signaling cascade. The inhibition of
this pathway leads to a reduction in tumor-associated angiogenesis, thereby limiting tumor
growth and metastasis.
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Fig. 1: ZD-4190 Inhibition of the VEGF Signaling Pathway.

In Vitro Efficacy

The anti-angiogenic activity of ZD-4190 has been demonstrated in various in vitro models, most
notably through the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation
stimulated by VEGF.

Inhibition of VEGF Receptor Tyrosine Kinase Activity
and HUVEC Proliferation

ZD-4190 is a potent inhibitor of KDR and Flt-1 tyrosine kinase activity, with significantly greater
potency against KDR.[1] This translates to a specific and potent inhibition of VEGF-stimulated
endothelial cell proliferation.
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Assay ICso0 Value (nM) Reference
KDR Tyrosine Kinase Activity 29 [1]
Flt-1 Tyrosine Kinase Activity 708 [1]
VEGF-stimulated HUVEC

S 50 [1]
Proliferation
bFGF-stimulated HUVEC

- >1500 [1]
Proliferation
Tumor Cell Proliferation

>25,000 [1]

(various lines)

The data clearly indicates the selectivity of ZD-4190 for the VEGF signaling pathway, as it is
significantly less potent against bFGF-stimulated proliferation and shows minimal direct
cytotoxic effects on tumor cells at concentrations that are highly effective at inhibiting
endothelial cell proliferation.[1]

Experimental Protocol: HUVEC Proliferation Assay

This protocol outlines a representative method for assessing the inhibitory effect of ZD-4190 on
VEGF-stimulated HUVEC proliferation.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECS)
e Endothelial Cell Growth Medium (EGM-2)

» Fetal Bovine Serum (FBS)

e Recombinant Human VEGFiss

e ZD-4190 (dissolved in DMSO)

o 96-well plates

e [BH]Thymidine or other proliferation assay reagent (e.g., MTT, BrdU)
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 Scintillation counter or plate reader
Methodology:
e Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS.

e Seeding: Seed HUVECSs into 96-well plates at a density of 2 x 103 cells per well and allow to
attach overnight.

» Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5%
FBS) and incubate for 24 hours to synchronize the cells.

e Treatment:
o Prepare serial dilutions of ZD-4190 in the low-serum medium.
o Add the ZD-4190 dilutions to the wells.

o Add recombinant human VEGFises to a final concentration of 10 ng/mL to stimulate
proliferation (control wells receive vehicle).

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO:z incubator.
 Proliferation Assessment ([3H]Thymidine Incorporation):

o Add 1 uCi of [*H]Thymidine to each well and incubate for the final 6 hours of the 72-hour
incubation period.

o Harvest the cells onto filter mats and measure the incorporated radioactivity using a
scintillation counter.

» Data Analysis: Calculate the percentage inhibition of proliferation for each ZD-4190
concentration relative to the VEGF-stimulated control and determine the ICso value.

In Vivo Efficacy

The antitumor effects of ZD-4190 have been evaluated in various preclinical in vivo models,
demonstrating its ability to inhibit tumor growth through its anti-angiogenic mechanism.
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Antitumor Activity in Human Tumor Xenograft Models

Once-daily oral administration of ZD-4190 has been shown to elicit significant antitumor activity

in mice bearing established human tumor xenografts of various origins, including prostate (PC-
3), lung (Calu-6), breast (MDA-MB-231), and ovarian (SKOV-3) cancer.[1] The antitumor effect
is primarily cytostatic, and upon cessation of treatment, tumor growth may resume.[3]

Administration

Tumor Model Dosage Outcome Reference
Route
50-100 Significant tumor
PC-3 Oral gavage o [1]
mg/kg/day growth inhibition
50-100 Significant tumor
Calu-6 Oral gavage o [1]
mg/kg/day growth inhibition
50-100 Significant tumor
MDA-MB-231 Oral gavage o [1]
mg/kg/day growth inhibition
50-100 Significant tumor
SKOV-3 Oral gavage o [1]
mg/kg/day growth inhibition
70% inhibition of
HCT8/S11 Oral gavage 50 mg/kg/day [4]

tumor growth

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of ZD-4190 in a

subcutaneous tumor xenograft model.
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Study Setup

1. Tumor Cell Implantation
(e.g., PC-3 cells subcutaneously in nude mice)

2. Tumor Growth Monitoring
(Measure tumor volume regularly)

Treatment Phase

3. Randomization
(When tumors reach a specific volume, e.g., 100-150 mmg3)

'

4. Daily Oral Dosing
- Vehicle Control Group
- ZD-4190 Treatment Group (e.g., 50 mg/kg)

Data Alnalysis

5. Continued Tumor Monitoring
(Measure tumor volume and body weight)

6. Endpoint Analysis
(e.g., Tumor growth inhibition, microvessel density)

Click to download full resolution via product page

Fig. 2: General Workflow for an In Vivo Xenograft Study.

Materials:
¢ Athymic nude mice

¢ Human tumor cell line (e.g., PC-3)
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Matrigel (optional)
ZD-4190
Vehicle (e.g., 1% polysorbate 80 in deionized water)

Calipers for tumor measurement

Methodology:

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10°
PC-3 cells in 100 pL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the
tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (length x
width?) / 2.

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomize
the mice into control and treatment groups.

Treatment Administration: Administer ZD-4190 (e.g., 50 mg/kg) or vehicle to the respective
groups once daily via oral gavage.

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the
study.

Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the
control group reach a maximum allowable size), euthanize the animals and excise the
tumors.

o Calculate the percentage of tumor growth inhibition.

o Tumors can be processed for histological analysis to assess microvessel density (e.g., via
CD3L1 staining) and other biomarkers.

Conclusion
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ZD-4190 is a well-characterized inhibitor of VEGF receptor tyrosine kinases with potent anti-
angiogenic and antitumor properties. Its specific mechanism of action, oral bioavailability, and
demonstrated efficacy in preclinical models make it a valuable tool for research in cancer
biology and the development of anti-angiogenic therapies. This technical guide provides a
foundational understanding of ZD-4190's chemical and biological characteristics to aid
researchers in their scientific investigations. Further exploration into its pharmacokinetic and
pharmacodynamic properties will continue to delineate its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663494#zd-4190-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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